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SCO1 protein, yeast - 124834-63-5

SCO1 protein, yeast

Catalog Number: EVT-1508453
CAS Number: 124834-63-5
Molecular Formula: C8H6BrNO
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

SCO1 protein, also known as Synthesis of Cytochrome C Oxidase 1, is a crucial metallochaperone found in the yeast Saccharomyces cerevisiae. This protein plays a significant role in the biogenesis of cytochrome c oxidase, which is the terminal enzyme of the mitochondrial electron transport chain, essential for aerobic respiration. The primary function of SCO1 is to facilitate the delivery of copper ions to cytochrome c oxidase, ensuring its proper assembly and functionality .

Source and Classification

SCO1 is encoded by the SCO1 gene located on chromosome 7 of S. cerevisiae. It is classified as a copper-binding protein residing in the inner mitochondrial membrane. The protein is conserved across various species, indicating its fundamental role in cellular respiration and energy production . Mutations in the SCO1 gene can lead to deficiencies in cytochrome c oxidase activity, resulting in mitochondrial dysfunction and associated diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of SCO1 involves transcription from its gene followed by translation into a polypeptide chain. The protein undergoes post-translational modifications that are critical for its stability and function. Notably, SCO1 binds copper ions through specific amino acid residues, particularly cysteines and histidines, which form a ligand complex essential for its activity .

In experimental settings, recombinant SCO1 can be produced using yeast expression systems. Techniques such as size-exclusion chromatography and X-ray absorption spectroscopy are employed to analyze the purified protein and confirm its copper-binding capabilities. These methods reveal that SCO1 can bind one Cu(I) ion per monomer, highlighting its role as a metallochaperone .

Molecular Structure Analysis

Structure and Data

The molecular structure of SCO1 has been elucidated through various biophysical techniques. The protein consists of distinct domains that facilitate copper binding and interaction with cytochrome c oxidase. The C-terminal domain is particularly important for copper coordination, where three ligands (two cysteines and one histidine) coordinate with Cu(I) .

Data from structural studies indicate that full-length SCO1 may exist as an oligomer in vivo, suggesting that it could form complexes with other proteins involved in mitochondrial function. This oligomerization may enhance its stability and functional capacity within the mitochondrial environment .

Chemical Reactions Analysis

Reactions and Technical Details

SCO1 participates in several biochemical reactions primarily related to metal ion transfer. Its main reaction involves the reduction of Cu(II) to Cu(I), which is then delivered to cytochrome c oxidase during its assembly process. This reaction is crucial for maintaining the proper electron transport chain function and preventing oxidative stress within mitochondria .

Experimental assays often utilize spectroscopic techniques to monitor these reactions, providing insights into the kinetics of copper transfer and the efficiency of SCO1 under varying conditions.

Mechanism of Action

Process and Data

The mechanism by which SCO1 operates involves several steps:

  1. Copper Binding: SCO1 binds Cu(I) ions through its conserved cysteine and histidine residues.
  2. Transfer to Cytochrome C Oxidase: Once bound, SCO1 interacts with cytochrome c oxidase precursors, facilitating the transfer of copper ions necessary for the enzyme's activity.
  3. Oligomer Formation: In physiological conditions, SCO1 may form oligomers that enhance its functional interactions with other mitochondrial proteins.

Research indicates that mutations affecting any of the key residues involved in copper binding lead to impaired cytochrome c oxidase assembly, underscoring the importance of SCO1's mechanism in mitochondrial bioenergetics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SCO1 exhibits several notable physical properties:

  • Molecular Weight: Approximately 22 kDa.
  • Isoelectric Point: Varies based on post-translational modifications but typically falls within a range conducive to mitochondrial function.
  • Stability: The protein's stability is influenced by metal ion binding; correct copper levels are essential for maintaining structural integrity.

Chemically, SCO1 is characterized as a metalloprotein due to its ability to bind metal ions, specifically copper. Its interactions with these ions are critical for both structural stability and functional activity within mitochondria .

Applications

Scientific Uses

SCO1 has significant implications in research related to mitochondrial diseases, bioenergetics, and metalloprotein biochemistry. Its study aids in understanding:

  • Mitochondrial Dysfunction: Investigating mutations in SCO1 can provide insights into conditions like mitochondrial complex IV deficiency.
  • Copper Homeostasis: Researching how SCO1 regulates copper levels can inform studies on neurodegenerative diseases linked to metal ion dysregulation.
  • Biotechnological Applications: Understanding SCO1's role may lead to advancements in metabolic engineering aimed at enhancing yeast strains for industrial applications involving bioenergy production or bioconversion processes .
Structural Characterization of Yeast SCO1

Primary Sequence Analysis: Conserved Motifs

The primary structure of yeast SCO1 reveals evolutionarily conserved motifs critical for its copper-handling function. The most prominent is the CXXXC motif (residues Cys148-Cys152 in S. cerevisiae), which coordinates Cu(I) alongside a distal conserved histidine residue (His239) [2] [3]. Mutational studies demonstrate that substitution of any single residue in this motif (e.g., C148A) abolishes SCO1’s ability to restore cytochrome c oxidase (CcO) activity in sco1Δ yeast, confirming their essential role in copper delivery [2] [6]. The CXXXC motif exhibits remarkable sequence conservation across eukaryotes and prokaryotes, underscoring its fundamental role in SCO1 function [3].

His239, located on a flexible "Sco loop," serves as a third ligand for copper coordination. While not part of the CXXXC signature, its conservation is equally critical, as mutations disrupt both copper binding and respiratory function [2] [3]. The pathogenic human SCO1 mutation P174L (proline adjacent to the second cysteine) provides comparative insights. While not directly mutating the motif, it disrupts the hydrophobic packing around the copper site, increasing the dissociation constant (KD) for Cu(I) from ~10-17 (wild-type) to ~10-13, severely impairing copper transfer efficiency [5].

Table 1: Conserved Motifs in Yeast SCO1 and Functional Impact of Mutations

Motif/ResidueLocationConservationFunctional Consequence of Mutation
CXXXC (C148-C152)Soluble C-terminal domainHigh (eukaryotes/prokaryotes)Loss of Cu(I) binding; non-functional CcO [2] [3]
H239Sco loop (C-terminal domain)HighDisrupted Cu(I) coordination; loss of CcO function [2] [3]
Vicinal residues (e.g., P174 equivalent)Near CXXXCModerateAltered copper affinity/stability; impaired metallation by Cox17 [5]

Tertiary Structure: Thioredoxin Fold and Copper-Binding Domains

Yeast SCO1 adopts a thioredoxin-like fold in its soluble C-terminal domain, as determined by X-ray crystallography at 1.8 Å resolution [3]. This fold comprises a central β-sheet flanked by α-helices, characteristic of redox-active proteins. Crucially, this scaffold positions the CXXXC motif and His239 for copper coordination. Unexpectedly, yeast SCO1 harbors two additional cysteines (Cys181, Cys216) not found in most homologs. Soaking experiments with copper revealed a distinct binding site involving Cys181 and Cys216, suggesting potential roles in redox regulation or alternative copper handling specific to fungi [3].

The core Cu(I)-binding site involves trigonal planar coordination by Cys148, Cys152, and His239. This site is pre-formed in the apo-structure but exhibits enhanced definition and stability upon copper binding [3] [5]. The His239-containing "Sco loop" (residues ~230-245) displays significant conformational flexibility. In the apo-state, this loop is disordered, but Cu(I) binding stabilizes it, positioning His239 optimally for metal ligation. This flexibility is proposed to be essential for interactions with partner proteins like Cox17 (copper donor) and COX2 (copper acceptor) [3] [4]. Surface electrostatic analysis reveals charged patches likely involved in complementary interactions with these partners [3].

Table 2: Key Structural Features of Yeast SCO1 C-terminal Domain

Structural ElementDescriptionFunctional Significance
Thioredoxin foldCentral β-sheet surrounded by α-helicesProvides scaffold for copper binding; common in redox proteins [3]
Core Cu(I) site (C148, C152, H239)Trigonal planar coordinationHigh-affinity Cu(I) binding; essential for copper transfer function [2] [3]
Secondary Cys site (C181, C216)Yeast-specific site identified in copper-soaked crystalsPotential role in redox regulation or alternative copper binding [3]
Sco loop (containing H239)Flexible loop (residues ~230-245)Conformational change upon Cu(I) binding; potential interaction interface [3] [4]
Electrostatic surfacesDistinct charged patches on protein surfaceMediate specific interactions with Cox17 and COX2 [3]

Membrane Topology: N-Terminal Transmembrane Helix and Soluble C-Terminal Domain

SCO1 is anchored to the mitochondrial inner membrane (IM) via a single, N-terminal transmembrane α-helix [4] [6]. This N-terminal anchor (approximately residues 1-30) positions the large, globular C-terminal domain containing the copper-binding motifs within the intermembrane space (IMS) [4] [6]. This topology is critical for function, as it places SCO1 in the compartment where CcO assembly occurs, specifically facilitating copper delivery to the CuA site on the COX2 subunit, which itself is embedded in the IM with its CuA domain facing the IMS [4] [7].

Protease protection assays and membrane extraction studies confirm that the C-terminal domain is solubly exposed to the IMS [4] [6]. This orientation allows the electrostatically charged surface of the C-terminal domain to engage in transient interactions with its soluble copper donor, Cox17 (also located in the IMS), and its membrane-associated partner, COX2 [3] [4]. Mutagenesis targeting conserved residues on the IMS-exposed surface (e.g., within the sequence motif 217KKYRVYF223 located near the Sco loop) disrupts functional interaction with COX2 without affecting copper acquisition from Cox17, highlighting the importance of specific surface topology for partner recognition [4].

Table 3: Yeast SCO1 Membrane Topology Domains

DomainApproximate ResiduesLocationKey Features/Functions
N-terminal Transmembrane Helix1-30Mitochondrial Inner MembraneAnchors SCO1; type II membrane protein orientation [4] [6]
Linker Region31-~120Intermembrane Space (IMS)Connects TM helix to C-domain; potential regulatory element
Soluble C-terminal Domain (C-domain)~120-295Intermembrane Space (IMS)Contains thioredoxin fold, Cu(I)-binding motifs (CXXXC, H239), Sco loop; mediates interactions with Cox17 and COX2 [3] [4]

Oligomeric State: Homotrimer Formation and Functional Implications

Size-exclusion chromatography studies of mitochondrial lysates indicate that full-length yeast SCO1 exists in an oligomeric state in vivo, proposed to be a homotrimer [2]. While high-resolution structures show the isolated C-terminal domain primarily as a monomer, the presence of the N-terminal transmembrane helix likely facilitates oligomerization within the lipid environment of the IM [2] [3]. This oligomerization is functionally significant, potentially enhancing the stability of SCO1 within the membrane or creating a cooperative platform for interactions with partner proteins.

Functional evidence supports the importance of oligomerization. Mutations in specific residues within the conserved IMS-exposed 217KKYRVYF223 motif (e.g., Y219D, R220D, V221D, Y222D) result in stable, copper-binding competent SCO1 proteins capable of receiving Cu(I) from Cox17. However, these mutants fail to rescue respiratory deficiency in sco1Δ cells and show compromised interaction with COX2 in in vivo assays [4]. This motif lies at the interface between monomers in structural models of trimeric SCO1. The data suggest that trimerization, or at least the structural integrity of the trimeric interface, is essential for SCO1's function in delivering copper to COX2, possibly by presenting a multivalent surface for productive COX2 engagement or facilitating conformational changes needed for copper transfer [4]. The oligomeric state may also be crucial for SCO1's potential role in cellular redox signaling pathways linked to oxidative stress defense [3] [6].

Table 4: Evidence and Implications of Yeast SCO1 Oligomerization

ObservationExperimental BasisFunctional Implication
Size larger than monomer in mitochondrial lysatesSize-exclusion chromatographyFull-length SCO1 forms oligomers (likely trimers) in vivo [2]
Conserved interfacial motif (217KKYRVYF223)Mutagenesis (Y219D, R220D, etc.)Motif essential for function; mutants bind copper, receive from Cox17, but fail to interact productively with COX2 or restore respiration [4]
Stability in membranePresence of transmembrane anchorN-terminal helix mediates membrane insertion and likely promotes trimer contacts in lipid bilayer
Potential signaling roleGenetic interactions, stress sensitivityOligomer may be required for redox sensing/signaling beyond CcO assembly [6]

Properties

CAS Number

124834-63-5

Product Name

SCO1 protein, yeast

Molecular Formula

C8H6BrNO

Synonyms

SCO1 protein, yeast

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